Gemcitabine 3'-Benzoate
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Overview
Description
Gemcitabine 3’-Benzoate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and bladder cancers . The benzoate derivative is synthesized to enhance certain properties of the parent compound, such as its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine 3’-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of gemcitabine. One common method includes the use of benzoic anhydride in the presence of a base like pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of Gemcitabine 3’-Benzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Gemcitabine 3’-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gemcitabine and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Gemcitabine and benzoic acid.
Substitution: Various gemcitabine derivatives depending on the nucleophile used.
Scientific Research Applications
Gemcitabine 3’-Benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with cellular enzymes and its role in DNA synthesis inhibition.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems.
Mechanism of Action
Gemcitabine 3’-Benzoate exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is converted to its active triphosphate form, which gets incorporated into the DNA strand, leading to chain termination . This action inhibits the replication of cancer cells and induces apoptosis. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of fluorouracil.
Uniqueness
Gemcitabine 3’-Benzoate is unique due to its enhanced stability and bioavailability compared to gemcitabine. This makes it a promising candidate for developing more effective cancer treatments .
Properties
Molecular Formula |
C16H15F2N3O5 |
---|---|
Molecular Weight |
367.30 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
InChI Key |
QZHKHSILGSHQRT-MPKXVKKWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO |
Origin of Product |
United States |
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